N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
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Overview
Description
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino cyclopentyl group, and a trifluoromethyl pyrimidinyl group. These structural features contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopropyl and dimethylamino cyclopentyl intermediates, followed by their coupling with the pyrimidinyl and benzamide moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide can be compared with other similar compounds, such as:
N-methylbenzenesulfonamide: Shares some structural similarities but differs in its functional groups and biological activity.
Cyclopropylamine derivatives: These compounds have similar cyclopropyl groups but may vary in their other functional groups and overall structure.
Trifluoromethyl pyrimidine derivatives: These compounds share the trifluoromethyl pyrimidine moiety but differ in their other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27F3N6O |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H27F3N6O/c1-31(2)18-5-3-4-17(18)29-19-16(22(23,24)25)12-26-21(30-19)28-15-8-6-13(7-9-15)20(32)27-14-10-11-14/h6-9,12,14,17-18H,3-5,10-11H2,1-2H3,(H,27,32)(H2,26,28,29,30)/t17-,18-/m1/s1 |
InChI Key |
VLCXBDGNSAGPRB-QZTJIDSGSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)NC4CC4 |
Canonical SMILES |
CN(C)C1CCCC1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)NC4CC4 |
Origin of Product |
United States |
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